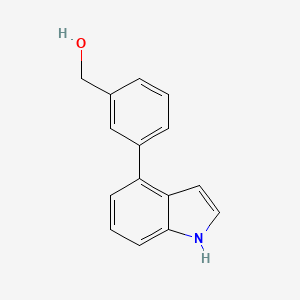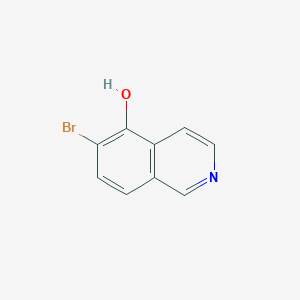
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one is a chemical compound with a unique structure that includes a purine ring system attached to a hydroxycyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentyl derivative with a purine precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the purine ring.
Aplicaciones Científicas De Investigación
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopentyl group may enhance binding affinity and specificity, while the purine ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Aminocyclopentanecarboxylic Acid: This compound shares a similar cyclopentyl structure but differs in functional groups.
(1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic Acid: Another similar compound with variations in the cyclopentyl ring and functional groups.
Uniqueness
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one is unique due to its specific combination of a hydroxycyclopentyl group and a purine ring. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6277-54-9 |
|---|---|
Fórmula molecular |
C10H12N4O2 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
9-[(1S,2R)-2-hydroxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2/c15-7-3-1-2-6(7)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 |
Clave InChI |
HNRDBUIIBSEKMP-NKWVEPMBSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C1)O)N2C=NC3=C2N=CNC3=O |
SMILES canónico |
C1CC(C(C1)O)N2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)




![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)
![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)


![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)



